molecular formula C12H13NO4S B1582147 Diphenylamine sulfate CAS No. 587-84-8

Diphenylamine sulfate

Cat. No.: B1582147
CAS No.: 587-84-8
M. Wt: 267.3 g/mol
InChI Key: IPZMDJYHJNHGML-UHFFFAOYSA-N
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Description

Diphenylamine sulfate is an organic compound with the chemical formula (C₆H₅)₂NH·H₂SO₄. It is a derivative of diphenylamine, consisting of an amine bound to two phenyl groups, and is commonly used in various industrial and scientific applications. This compound is known for its antioxidant properties and is often used as a stabilizer in the production of explosives and propellants.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diphenylamine sulfate plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit the activity of certain oxidases, thereby preventing oxidative damage to cells. It also interacts with proteins involved in the electron transport chain, stabilizing them and enhancing their function. These interactions are crucial for maintaining cellular homeostasis and protecting cells from oxidative stress .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate antioxidant response elements, leading to the upregulation of genes involved in detoxification and antioxidant defense. Additionally, it affects cellular metabolism by enhancing the activity of enzymes involved in the breakdown of reactive oxygen species, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, reducing the production of reactive oxygen species. It also modulates gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant response elements and continuous reduction of oxidative stress. These temporal effects are crucial for understanding the long-term impact of this compound on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At high doses, this compound can be toxic, causing adverse effects such as liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range. Beyond this range, the compound can cause toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and detoxification. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the breakdown of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, thereby affecting metabolite levels and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects. The distribution of this compound within cells is crucial for its function and effectiveness as an antioxidant .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain and enhances their function. Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The targeting signals and post-translational modifications that direct this compound to specific compartments are crucial for its subcellular localization and overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylamine sulfate can be synthesized by reacting diphenylamine with sulfuric acid. The reaction typically involves the following steps:

    Reaction with Sulfuric Acid: Diphenylamine is treated with concentrated sulfuric acid, resulting in the formation of this compound. [ (C₆H₅)₂NH + H₂SO₄ \rightarrow (C₆H₅)₂NH·H₂SO₄ ]

    Purification: The resulting product is then purified through recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The industrial production also includes steps for the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenylamine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylamine sulfonic acid.

    Reduction: Under certain conditions, it can be reduced back to diphenylamine.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: Halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Diphenylamine sulfonic acid.

    Reduction: Diphenylamine.

    Substitution: Various substituted diphenylamine derivatives.

Scientific Research Applications

Diphenylamine sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in the production of explosives and propellants. It is also used as an indicator in redox titrations.

    Biology: Employed in the study of oxidative stress and antioxidant mechanisms.

    Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.

    Industry: Used as a stabilizer in the rubber and plastic industries to prevent degradation.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: The parent compound, used primarily as an antioxidant.

    Aniline: A simpler amine with similar properties but less effective as an antioxidant.

    Phenothiazine: A derivative of diphenylamine with additional sulfur atoms, used in pharmaceuticals.

Uniqueness

Diphenylamine sulfate is unique due to its combination of antioxidant properties and stability, making it particularly useful in applications requiring long-term protection against oxidation. Its ability to form stable salts with sulfuric acid enhances its utility in various industrial processes.

Properties

IUPAC Name

N-phenylaniline;sulfuric acid
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InChI

InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4)
Source PubChem
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InChI Key

IPZMDJYHJNHGML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

587-84-8, 56961-69-4
Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Record name Benzenamine, N-phenyl-, sulfate (2:1)
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DSSTOX Substance ID

DTXSID40883450
Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Molecular Weight

267.30 g/mol
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Physical Description

White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline]
Record name Diphenylamine sulfate
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID
Record name DIPHENYLAMINE SULFATE
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Color/Form

WHITE TO YELLOWISH POWDER

CAS No.

587-84-8, 56961-69-4
Record name Diphenylamine sulfate
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Record name Bis(N-phenylanilinium) sulphate
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Record name Benzenamine, N-phenyl-, sulfate (1:1)
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Record name Bis(N-phenylanilinium) sulphate
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Record name Diphenylammonium hydrogen sulphate
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Record name DIPHENYLAMINE SULFATE
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Melting Point

125 °C
Record name DIPHENYLAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using diphenylamine sulfate as a catalyst for the esterification of fatty acids compared to traditional methods?

A1: While the provided research abstract [] does not directly compare this compound to other catalysts, it highlights its "highly active" nature in facilitating the esterification of fatty acids in greases to produce fatty acid methyl esters. This suggests potential advantages in terms of reaction rate and efficiency compared to traditional methods. Further research within the full paper would be needed to confirm and quantify these potential benefits.

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